molecular formula C7H7F3N2 B1297437 3-(Trifluoromethyl)benzene-1,2-diamine CAS No. 360-60-1

3-(Trifluoromethyl)benzene-1,2-diamine

Cat. No. B1297437
CAS RN: 360-60-1
M. Wt: 176.14 g/mol
InChI Key: PQFRTJPVZSPBFI-UHFFFAOYSA-N
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Description

“3-(Trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular weight of 176.14 . It is also known as 3-Trifluoromethyl-benzene-1,2-diamine dihydrochloride . It is used as an active pharmaceutical intermediate .


Molecular Structure Analysis

The InChI code for “3-(Trifluoromethyl)benzene-1,2-diamine” is 1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Trifluoromethyl)benzene-1,2-diamine” include a molecular weight of 176.14 .

Scientific Research Applications

2. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine

  • Summary of Application : A monosubstituted benzene-1,2-diamine building block, N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine, was prepared in two steps from commercially available 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene .
  • Methods of Application : The synthesis involved two steps: the reaction of 3,5-bis(trifluoromethyl)benzylamine with 1-fluoro-2-nitrobenzene, followed by reduction of the nitro group .
  • Results or Outcomes : The newly synthesized compounds were fully characterized .

3. Pharmaceutical Intermediate

  • Summary of Application : This compound is used as an active pharmaceutical intermediate . An intermediate in the pharmaceutical industry is a compound that is used in the synthesis of the active pharmaceutical ingredient.
  • Results or Outcomes : The outcomes of these applications would be the successful synthesis of the desired pharmaceutical compounds .

4. Synthesis of Fluorine-Containing Polyimides

  • Summary of Application : New fluorine-containing diamine monomers were designed with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
  • Methods of Application : The proposed diamines have been prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
  • Results or Outcomes : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

5. Synthesis of Fluorine-Containing Monomers

  • Summary of Application : Two new fluorine-containing diamine monomers were designed with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides .
  • Methods of Application : The proposed diamines have been prepared through the functionalization of 1,3-bis[(pentafluorobenzyl)oxy]benzene with 4-aminophenol and the addition of 2-chloro-5-nitrobenzotrifluoride to 4,4′-bicyclohexanol followed by reduction of the resulting dinitro compound .
  • Results or Outcomes : The new compounds have been characterized by multinuclear NMR and IR spectroscopy and high-resolution liquid chromatography-mass spectrometry as well as single-crystal X-ray diffraction .

6. Material for OLED Displays

  • Summary of Application : The compound is used in the synthesis of materials for flexible organic light-emitting diodes (OLEDs). These displays are attractive due to their wide angle viewability, thin/lightweight features, and ability to bend .
  • Results or Outcomes : The outcomes of these applications would be the successful synthesis of the desired OLED materials .

Safety And Hazards

The safety data sheet for a related compound, 2,4-Bis(trifluoromethyl)benzyl bromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure) with the target organ being the respiratory system .

Future Directions

A paper discusses the synthesis of new fluorine-containing diamine monomers with the goal of reducing charge transfer complex (CTC) interactions between neighboring chains in polyimides . This research suggests that “3-(Trifluoromethyl)benzene-1,2-diamine” and similar compounds could have potential applications in the development of new materials.

properties

IUPAC Name

3-(trifluoromethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2/c8-7(9,10)4-2-1-3-5(11)6(4)12/h1-3H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFRTJPVZSPBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10331256
Record name 3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)benzene-1,2-diamine

CAS RN

360-60-1
Record name 3-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10331256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Diaminobenzotrifluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A slurry of 2-nitro-3-trifluoromethyl-phenylamine (0.678 g, 3.2 mmol) and 10% palladium on carbon (0.067 g) in methanol (20 mL) was hydrogenated with a hydrogen balloon for 2 h. After completion of the reaction, the reaction mixture was filtered and the solvent was evaporated under vacuum to obtain the title compound as off white solid (0.420 g, 73.17%).
Quantity
0.678 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.067 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Yield
73.17%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Li, RA Ng, Y Zhang, RK Russell… - … Process Research & …, 2009 - ACS Publications
Starting from 4-amino-2-(trifluoromethyl)benzonitrile (6), an efficient and nonchromatographic process was developed for multihundred gram production of 4,5-diamino-2-(trifluoromethyl…
Number of citations: 4 pubs.acs.org
G Tran, D Confair, KD Hesp, V Mascitti… - The Journal of organic …, 2017 - ACS Publications
Herein, we report a Rh(I)/bisphosphine/K 3 PO 4 catalytic system allowing for the first time the selective branched C–H alkylation of benzimidazoles with Michael acceptors. Branched …
Number of citations: 28 pubs.acs.org
S Amir Siadati - Letters in Organic Chemistry, 2014 - ingentaconnect.com
In the course of catalytic and solvent-free reactions, urea and ortho-phenylene diamine enter into a reaction and produce a highly important heterocyclic compound. Apart from the …
Number of citations: 1 www.ingentaconnect.com
B Hu, RJ Unwalla, I Goljer, JW Jetter… - Journal of medicinal …, 2010 - ACS Publications
A series of phenyl sulfone substituted quinoxaline were prepared and the lead compound 13 (WYE-672) was shown to be a tissue selective LXR Agonist. Compound 13 demonstrated …
Number of citations: 44 pubs.acs.org
CM Schütz - 2020 - publikationen.sulb.uni-saarland.de
Pseudomonas aeruginosa, a ubiquitous Gram-negative bacterium is counted among the most clinical relevant pathogens according to the World Health Organization (WHO). The …
G Szabo, P Erdélyi, S Kolok, M Vastag… - Journal of Medicinal …, 2021 - ACS Publications
Our previous scaffold-hopping attempts resulted in dihydropyrazino-benzimidazoles as metabotropic glutamate receptor-2 (mGluR2) positive allosteric modulators (PAMs) with …
Number of citations: 1 pubs.acs.org
FS Ligler, BM Lingerfelt, RP Price, PE Schoen - Langmuir, 2001 - ACS Publications
Nature creates selectively refractive materials in butterfly wings and crab shells by alternating layers of chitin with different refractive indices. To mimic this construction, control of both …
Number of citations: 83 pubs.acs.org
R Maccari, R Ottanà - Journal of medicinal chemistry, 2012 - ACS Publications
Protein phosphorylation represents a key post-translational modification that is critical to the control of many cellular functions. The reversible phosphorylation of tyrosine residues of …
Number of citations: 46 pubs.acs.org
JG Hu, BQ Sun, M Bizounok, ME Hatcher… - Biochemistry, 1998 - ACS Publications
To enforce vectorial proton transport in bacteriorhodopsin (bR), it is necessary that there be a change in molecular structure between deprotonation and reprotonation of the …
Number of citations: 83 pubs.acs.org
G Koelsch, LT Meltzer, RF Yoshimura… - … & Dementia: The …, 2014 - researchgate.net
The present invention is directed to a novel 2-substituted benzimidazole derivatives, pharmaceutical compositions containing them and their use in the treatment of disorders and …
Number of citations: 3 www.researchgate.net

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